霉酚酸酯-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

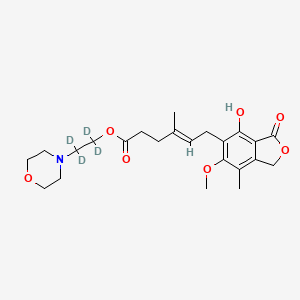

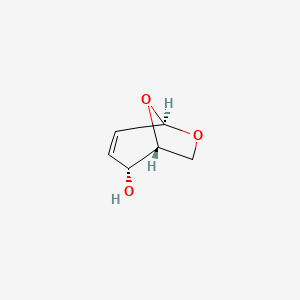

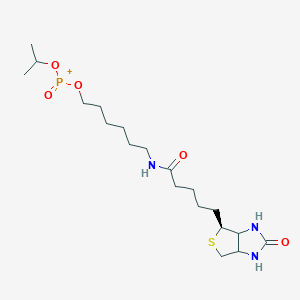

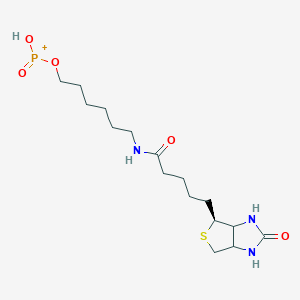

Mycophenolate Mofetil-d4 is a deuterated form of Mycophenolate Mofetil, an immunosuppressive agent used primarily to prevent organ rejection in transplant patients. The deuterated version, Mycophenolate Mofetil-d4, is labeled with deuterium, a stable hydrogen isotope, which can be used in pharmacokinetic studies to trace the compound’s metabolic pathways and improve the understanding of its pharmacodynamics .

科学研究应用

Mycophenolate Mofetil-d4 has a wide range of applications in scientific research:

Chemistry: Used in studies to understand the metabolic pathways and pharmacokinetics of mycophenolate mofetil.

Biology: Helps in tracing the distribution and metabolism of the drug in biological systems.

Medicine: Used in clinical studies to evaluate the efficacy and safety of mycophenolate mofetil in preventing organ rejection and treating autoimmune diseases.

Industry: Employed in the development of new formulations and drug delivery systems

作用机制

Mycophenolate Mofetil-d4, like its non-deuterated counterpart, is a prodrug that is hydrolyzed to mycophenolic acid. Mycophenolic acid inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to the depletion of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes. Consequently, the compound suppresses the immune response, making it effective in preventing organ rejection .

Similar Compounds:

Mycophenolic Acid: The active metabolite of Mycophenolate Mofetil.

Enteric-coated Mycophenolate Sodium: Another formulation designed to reduce gastrointestinal side effects.

Comparison:

Bioavailability: Mycophenolate Mofetil-d4, like Mycophenolate Mofetil, has improved bioavailability compared to mycophenolic acid.

Gastrointestinal Tolerability: Enteric-coated Mycophenolate Sodium is designed to reduce gastrointestinal side effects, which can be a concern with Mycophenolate Mofetil

Mycophenolate Mofetil-d4 stands out due to its deuterium labeling, which allows for detailed pharmacokinetic studies and a better understanding of the drug’s behavior in the body.

生化分析

Biochemical Properties

Mycophenolate Mofetil-d4, like its parent compound, inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme is crucial for the de novo synthesis of guanine nucleotides . By inhibiting IMPDH, Mycophenolate Mofetil-d4 depletes guanine nucleotides, thereby suppressing the proliferation of lymphocytes .

Cellular Effects

Mycophenolate Mofetil-d4 has been shown to have significant effects on various types of cells. It specifically blocks the proliferation of B and T lymphocytes via inhibition of IMPDH . This leads to selective lymphocyte antiproliferative effects, preventing antibody formation . It also has effects on dendritic cells, interfering with their IFN response .

Molecular Mechanism

The molecular mechanism of action of Mycophenolate Mofetil-d4 involves its conversion to MPA, which then inhibits IMPDH . This inhibition disrupts the de novo synthesis of guanine nucleotides, leading to a reduction in lymphocyte proliferation . This mechanism is key to its immunosuppressive effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mycophenolate Mofetil-d4 have been observed to change over time . It has been noted that the drug significantly reduces glial proliferation rates without affecting apoptosis . These effects typically occur within 1 to 2 weeks of administration .

Dosage Effects in Animal Models

In animal models, the effects of Mycophenolate Mofetil-d4 have been observed to vary with different dosages . Higher doses often result in unacceptable gastrointestinal toxicity . Therefore, dosages at or exceeding 15 mg/kg twice a day are generally not recommended .

Metabolic Pathways

Mycophenolate Mofetil-d4 is involved in the metabolic pathway of purine synthesis . It inhibits IMPDH, the rate-limiting enzyme in this pathway . This leads to a depletion of guanine nucleotides, disrupting the proliferation of lymphocytes .

Transport and Distribution

After oral administration, Mycophenolate Mofetil-d4 is rapidly absorbed and undergoes primarily hepatic metabolism with renal excretion . It is transformed to pharmacologically active MPA in the liver cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolate Mofetil-d4 involves the esterification of mycophenolic acid with 2-(4-morpholinyl)ethanol in the presence of a catalyst. The process typically uses zinc or calcium salts as catalysts. The reaction is carried out in an organic solvent capable of removing water during the reaction, such as toluene or ethyl acetate .

Industrial Production Methods: Industrial production of Mycophenolate Mofetil-d4 follows similar synthetic routes but on a larger scale. The process involves solvent removal under reduced pressure, dilution in a suitable solvent, filtration, washing, and crystallization to obtain the final product .

化学反应分析

Types of Reactions: Mycophenolate Mofetil-d4 undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions:

Hydrolysis: Mycophenolate Mofetil-d4 can be hydrolyzed to mycophenolic acid in the presence of water or aqueous acids.

Oxidation: Oxidative reactions can occur under the influence of oxidizing agents like hydrogen peroxide.

Esterification: The esterification process involves reacting mycophenolic acid with alcohols in the presence of catalysts like sulfuric acid.

Major Products:

Hydrolysis: Mycophenolic acid

Oxidation: Oxidized derivatives of mycophenolic acid

Esterification: Various esters of mycophenolic acid.

属性

IUPAC Name |

(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+/i10D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGDFNSFWBGLEC-GWLAYVNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the purpose of using mycophenolate mofetil-d4 in the study?

A1: Mycophenolate mofetil-d4 serves as an internal standard in the liquid chromatography tandem mass spectrometry method for quantifying mycophenolate mofetil in human plasma []. This means it is added to the plasma samples at a known concentration before analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)